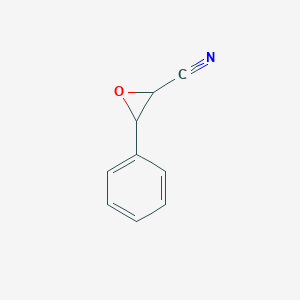
3-Phenyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring and a nitrile group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its bifunctional nature, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyloxirane-2-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently converted to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Darzens reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions with amines, alcohols, or water.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Boron trifluoride (BF3) under microwave irradiation.
Major Products:
Oxidation: Arylacetyl cyanides.
Reduction: Phenyl-substituted amines or alcohols.
Substitution: Arylacetic acid derivatives.
Scientific Research Applications
3-Phenyloxirane-2-carbonitrile finds applications in various fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential in enzyme-catalyzed reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through the reactivity of its oxirane and nitrile functional groups. The oxirane ring can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition and substitution reactions. These reactions are often catalyzed by acids, bases, or enzymes, leading to the formation of various products .
Comparison with Similar Compounds
- 3-Methyl-3-phenyloxirane-2-carbonitrile
- cis-3-(4-bromophenyl)oxirane-2-carbonitrile
- trans-3-phenyloxirane-2-carbonitrile
Uniqueness: 3-Phenyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxirane ring and a nitrile group. This combination imparts distinct reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
CAS No. |
33863-75-1 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H |
InChI Key |
HYJMHXXAHAHJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















